

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Crozbaciclib

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Compound of Interest

Compound Name: Crozbaciclib

Cat. No.: B10830876

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Abstract

Crozbaciclib (CAS No: 2099128-41-1) is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Its ability to induce G1 cell cycle arrest makes it a promising candidate for cancer therapy, particularly for glioblastoma multiforme due to its potential to cross the blood-brain barrier. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Crozbaciclib**, including detailed experimental protocols for its evaluation.

Chemical Structure and Properties

Crozbaciclib is a complex heterocyclic molecule with the systematic IUPAC name: 5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indolin]-2'-yl)-N-(pyridin-2-yl)pyrimidin-2-amine.

Table 1: Physicochemical Properties of **Crozbaciclib**

Property	Value	Source
CAS Number	2099128-41-1	[1]
Molecular Formula	C28H30F2N6	[1]
Molecular Weight	488.57 g/mol	[1]
Appearance	Off-white to yellow solid	Commercial supplier data

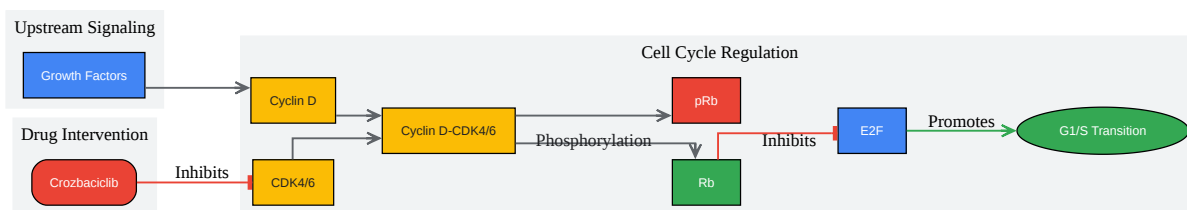
Synthesis of Crozbaciclib

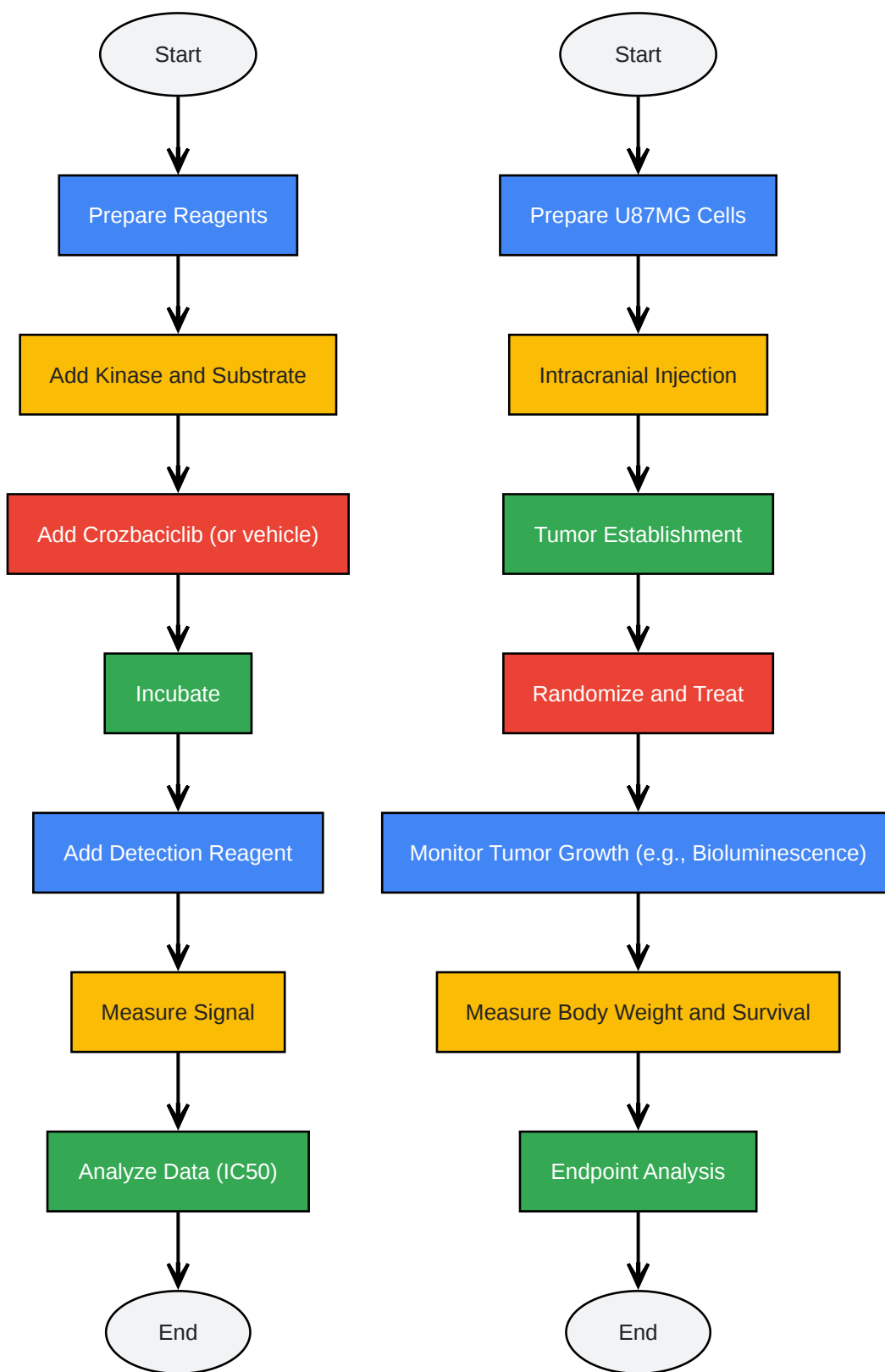
While a detailed, step-by-step synthesis protocol for **Crozbaciclib** is not publicly available in its entirety, the chemical literature describes the synthesis of structurally related CDK4/6 inhibitors. A likely synthetic approach, based on the synthesis of similar compounds, would involve a multi-step process culminating in the coupling of key heterocyclic intermediates.

A plausible synthetic strategy would involve the preparation of the substituted pyrimidine core and the spiro[cyclopentane-1,3'-indolin] moiety separately, followed by their coupling. A final step would likely be a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the pyridin-2-amine group. The synthesis of related fluorinated pyrimidine derivatives often involves the use of commercially available fluorinated pyrimidine precursors.

Mechanism of Action and Signaling Pathway

Crozbaciclib functions as a selective inhibitor of CDK4 and CDK6. These kinases, in complex with Cyclin D, play a pivotal role in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for the transition from the G1 to the S phase. By inhibiting CDK4 and CDK6, **Crozbaciclib** prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state. This leads to a cell cycle arrest in the G1 phase, inhibiting tumor cell proliferation.





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References

- 1. medchemexpress.com [medchemexpress.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com